4,5-diisobutyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide
Overview
Description
4,5-diisobutyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with diisobutyl, propyl, and 4-fluorobenzyl sulfide groups. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 4,5-diisobutyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide involves several steps, starting from the preparation of the imidazole ring. The synthetic route typically includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Substitution Reactions: The imidazole ring is then subjected to substitution reactions to introduce the diisobutyl, propyl, and 4-fluorobenzyl sulfide groups. These substitutions are usually carried out using appropriate alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4,5-diisobutyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the imidazole ring or the sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the benzyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The sulfide group can be hydrolyzed under acidic or basic conditions to form the corresponding thiol or sulfonic acid.
Scientific Research Applications
4,5-diisobutyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its imidazole core, which is known for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4,5-diisobutyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The fluorobenzyl sulfide group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
4,5-diisobutyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide can be compared with other imidazole derivatives, such as:
4,4’-Di(1H-imidazol-1-yl)-1,1’-biphenyl: This compound has two imidazole rings connected by a biphenyl linker, offering different biological and chemical properties.
N-[3-(triethoxysilyl)propyl]-4,5-dihydroimidazole: This compound contains a triethoxysilyl group, which imparts unique properties for material science applications.
1-Phenylimidazole: A simpler imidazole derivative with a phenyl group, commonly used in medicinal chemistry for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other imidazole derivatives.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4,5-bis(2-methylpropyl)-1-propylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN2S/c1-6-11-24-20(13-16(4)5)19(12-15(2)3)23-21(24)25-14-17-7-9-18(22)10-8-17/h7-10,15-16H,6,11-14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOIUDNIRYGANU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1SCC2=CC=C(C=C2)F)CC(C)C)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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